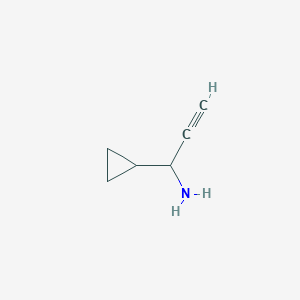

1-Cyclopropyl-2-propyn-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylprop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6(7)5-3-4-5/h1,5-6H,3-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOULVLMHDMKNRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 1 Cyclopropyl 2 Propyn 1 Amine and Analogous Systems

Direct Synthetic Pathways

Direct synthetic methods aim to construct the target molecule in a single or a few convergent steps from readily available starting materials.

Multi-Component Coupling Reactions: Propargylamine (B41283) Synthesis via A3-Coupling

The A³-coupling reaction, a powerful one-pot, three-component reaction, stands as a primary method for the synthesis of propargylamines. researchgate.netphytojournal.com This reaction involves the coupling of an aldehyde, an alkyne, and an amine, typically catalyzed by a transition metal. researchgate.netphytojournal.com For the synthesis of 1-cyclopropyl-2-propyn-1-amine, this would involve the reaction of cyclopropanecarboxaldehyde, acetylene, and ammonia (B1221849) or a suitable ammonia equivalent.

The generally accepted mechanism for the A³-coupling reaction involves the in situ formation of an iminium ion from the aldehyde and the amine. d-nb.info Concurrently, the transition metal catalyst activates the terminal alkyne to form a metal acetylide. d-nb.inforsc.org The nucleophilic acetylide then adds to the electrophilic iminium ion, yielding the propargylamine product upon workup. d-nb.info A variety of metal catalysts have been employed for A³-coupling reactions, with copper being one of the most common. ajgreenchem.com Other metals like gold, silver, and iridium have also been shown to be effective. phytojournal.comd-nb.info

The efficiency of the A³-coupling can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. researchgate.net While traditional methods often required harsh conditions, modern protocols have been developed that proceed under milder conditions, sometimes even in water, enhancing the greenness of the synthesis. ajgreenchem.com

| Aldehyde | Amine | Alkyne | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | Cu/Al/oxide | 95 | d-nb.info |

| Benzaldehyde | Morpholine | Phenylacetylene | [Bis(picolinate-κ2N:O).Cu(II)] | 95 | ajgreenchem.com |

| Various Aldehydes | Various Amines | Various Alkynes | Cu(I) salts | High | scholaris.ca |

Alkylation and Reduction Cascade Sequences

Alternative direct routes to propargylamines involve alkylation and reduction sequences. One such approach is the direct conversion of an α-C–H bond of an N-alkylamine into an α-C–alkynyl bond. nih.gov This transformation can be promoted by cooperative Lewis acid and organocopper catalysis, avoiding the need for an external oxidant. nih.gov The process generates an iminium ion from the N-alkylamine, which then reacts with a copper-alkynyl species. nih.gov

Another strategy involves the reductive amination of alkynyl ketones. While not a direct route to the primary amine, this method can be adapted. For instance, a ketone can be reacted with an amine to form an enamine or imine, which is then reduced. The development of catalytic systems for the direct hydroamination of alkynes is also a pertinent area of research. acs.org

Indirect Synthetic Pathways via Precursor Transformation

Indirect methods involve the synthesis of a precursor molecule, which is subsequently transformed into the desired this compound. A key precursor for this target is 1-cyclopropyl-2-propyn-1-ol.

Amination of 1-Cyclopropyl-2-propyn-1-ols

The amination of propargylic alcohols, specifically 1-cyclopropyl-2-propyn-1-ols, provides a versatile and widely explored indirect route to this compound and its analogs. ntu.edu.sg This transformation can be achieved using various catalytic systems.

Transition metal catalysts have proven to be highly effective in mediating the amination of propargylic alcohols.

Ruthenium Catalysis: Ruthenium complexes can catalyze the reaction of 1-cyclopropyl-2-propyn-1-ols with amines. nih.gov The mechanism is proposed to proceed through the formation of a ruthenium-allenylidene intermediate. nih.gov Nucleophilic attack of the amine on the cyclopropane (B1198618) ring connected to the allenylidene ligand leads to the formation of conjugated enynes, which can be precursors or isomers of the desired propargylamine. nih.gov

Ytterbium Catalysis: Ytterbium(III) triflate (Yb(OTf)₃) is a mild Lewis acid catalyst that can facilitate the amination of 1-cyclopropylprop-2-yn-1-ols. researchgate.net This method has been particularly explored for the reaction with sulfonamides, leading to conjugated enynes through a ring-opening mechanism. researchgate.net The reaction is generally operationally simple and proceeds under mild conditions. researchgate.net Ytterbium catalysts are known for their tolerance to air and moisture, making them practical for various organic transformations. nih.gov

| Propargylic Alcohol | Amine/Nucleophile | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 1-Cyclopropyl-2-propyn-1-ols | Anilines | Sulfur-bridged diruthenium complexes | Conjugated enynes | nih.gov |

| 1-Cyclopropyl-2-propyn-1-ols | Sulfonamides | Ytterbium(III) triflate | Conjugated enynes | researchgate.net |

Brønsted acids can also catalyze the amination of propargylic alcohols. The reaction likely proceeds through the protonation of the hydroxyl group, followed by its departure as a water molecule to generate a propargyl cation. This cation is then trapped by the amine nucleophile. A temperature-switchable, regioselective N-alkylation of amines with cyclopropylcarbinols has been reported using Brookhart's acid, which can yield either N-alkylated cyclopropyl (B3062369) derivatives or ring-opened homoallylamines depending on the reaction temperature. researchgate.net

Cyclopropanation-Initiated Synthetic Routes

Cyclopropanation reactions serve as a key strategy for the construction of the cyclopropyl motif present in this compound. These routes often involve the formation of a cyclopropane ring onto an existing molecular scaffold.

One common approach is the Simmons-Smith cyclopropanation, which utilizes a zinc-copper couple and diiodomethane (B129776) to convert alkenes into cyclopropanes. ethz.ch This method is particularly effective for substrates containing directing groups, such as hydroxyl groups, which can lead to high diastereoselectivity. ethz.ch For instance, the cyclopropanation of an appropriate allylic alcohol can furnish a cyclopropylmethanol (B32771) derivative, which can then be further elaborated to the target propargylamine.

Another important method is the Kulinkovich reaction, which allows for the synthesis of cyclopropanols from esters or amides. These cyclopropanols can then serve as versatile intermediates. For example, a scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been developed starting from 1-cyclopropylcyclopropanecarboxylic acid, which can be prepared via a reductive cyclopropanation procedure. nih.govresearchgate.netresearchgate.netbeilstein-journals.org

Diazo-derived carbenoids, often generated from the decomposition of diazo compounds catalyzed by metal salts like rhodium or copper complexes, are also employed for cyclopropanation. ethz.chwiley-vch.de These methods can provide access to enantioenriched cyclopropenes, which are valuable precursors for further functionalization. wiley-vch.de

The following table summarizes key aspects of different cyclopropanation strategies.

Table 1: Overview of Cyclopropanation-Initiated Synthetic Routes| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Simmons-Smith Cyclopropanation | Zn(Cu), CH₂I₂ | Directed by Lewis basic groups, good for diastereoselective synthesis. | ethz.ch |

| Kulinkovich Reaction | Ti(OiPr)₄, Grignard Reagent | Forms cyclopropanols from esters or amides. | nih.govresearchgate.net |

| Diazo-Derived Carbenoids | Diazo compounds, Metal catalysts (Rh, Cu) | Can be used for enantioselective synthesis of cyclopropenes. | ethz.chwiley-vch.de |

Functional Group Interconversions on Related Propargylamines

Functional group interconversion (FGI) is a fundamental tool in organic synthesis that allows for the transformation of one functional group into another, enabling the synthesis of diverse analogs from a common intermediate. solubilityofthings.com In the context of this compound, FGIs on related propargylamines are crucial for accessing a variety of derivatives. beilstein-journals.orgub.edu

Propargylamines themselves are versatile precursors for various nitrogen-containing heterocycles. acs.orgmdpi.com For example, they can undergo cyclization reactions to form pyridines, pyrroles, and other important heterocyclic systems. acs.orgmdpi.com

Common FGIs involving the amine group include acylation to form amides, which can alter the compound's biological activity and physical properties. solubilityofthings.com The alkyne moiety can also be readily transformed. For instance, Sonogashira cross-coupling reactions can be used to introduce aryl or vinyl substituents at the terminus of the alkyne. researchgate.net Furthermore, the "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient formation of triazoles from propargylamines and azides. researchgate.net

The conversion of other functional groups to an amine is also a viable strategy. For example, propargylic alcohols can be converted to propargylamines. One method involves the conversion of the alcohol to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source. ub.edu An alternative is the direct amination of propargylic alcohols, which can be catalyzed by various transition metals. researchgate.net

The following table provides examples of functional group interconversions on propargylamine systems.

Table 2: Examples of Functional Group Interconversions| Starting Material | Reagents/Reaction | Product | Reference |

|---|---|---|---|

| Propargylamine | Acyl Chloride | Amide | solubilityofthings.com |

| Propargylamine | Aryl Halide, Pd/Cu catalyst | Aryl-substituted Alkyne | researchgate.net |

| Propargylamine | Azide (B81097), Cu(I) catalyst | Triazole | researchgate.net |

| Propargylic Alcohol | 1. TsCl, py; 2. Amine | Propargylamine | ub.edu |

| Propargylic Alcohol | Amine, Yb(OTf)₃ catalyst | Propargylamine | researchgate.net |

Stereoselective Synthesis of this compound and its Chiral Analogs

The development of stereoselective methods for the synthesis of chiral amines is a highly active area of research, driven by the prevalence of chiral amines in pharmaceuticals and other biologically active molecules. acs.org The stereoselective synthesis of this compound and its chiral analogs presents a significant challenge due to the need to control the stereocenter adjacent to the cyclopropyl and alkynyl groups.

Asymmetric Catalytic Strategies

Asymmetric catalysis provides an efficient and atom-economical approach to chiral molecules. nih.govrsc.org Several catalytic asymmetric strategies have been developed for the synthesis of chiral propargylamines. nih.govnih.gov

One prominent strategy involves the asymmetric addition of alkynes to imines, often catalyzed by chiral metal complexes or organocatalysts. nih.gov For instance, copper-catalyzed three-component coupling of imines, 1,3-enynes, and diborons can deliver complex chiral homopropargyl amines with high enantio- and diastereoselectivity. nih.gov Chiral phosphoric acids have also been successfully employed as catalysts in the asymmetric Friedel-Crafts-type arylation of C-alkynyl imines, providing an arylation strategy for the synthesis of enantioenriched propargylamines. nih.gov

Another approach utilizes chiral aldehyde catalysis for the asymmetric α-functionalization of primary amines. acs.org This method offers a direct route to α-functionalized chiral amines without the need for protecting groups. acs.org Additionally, chiral recyclable catalysts, such as those based on covalent organic frameworks, have been developed for asymmetric reactions, offering the potential for sustainable and cost-effective synthesis. rsc.org

The following table highlights some asymmetric catalytic strategies for the synthesis of chiral propargylamines.

Table 3: Asymmetric Catalytic Strategies for Chiral Propargylamine Synthesis| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Copper/Chiral Ligand | Three-component coupling (imine, enyne, diboron) | High enantio- and diastereoselectivity. | nih.gov |

| Chiral Phosphoric Acid | Friedel-Crafts arylation of C-alkynyl imines | Arylation strategy to enantioenriched propargylamines. | nih.gov |

| Chiral Aldehyde | Asymmetric α-functionalization of primary amines | Direct synthesis without protecting groups. | acs.org |

| Chiral Recyclable Catalysts | Asymmetric Michael addition | Sustainable and reusable catalysts. | rsc.org |

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of this compound, this is crucial when creating a second stereocenter or when using a chiral auxiliary.

A common diastereoselective approach involves the addition of a nucleophile to a chiral imine or a related electrophile. The stereochemical outcome is directed by the existing stereocenter in the chiral substrate. For example, the addition of lithium bromoacetylide to chiral N-tert-butanesulfinyl aldimines has been reported to proceed with good diastereoselectivity, providing access to terminal bromo-substituted propargylamines. acs.org The tert-butanesulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack to one face of the imine.

Another strategy involves the use of substrate-controlled reactions where the inherent chirality of the starting material influences the stereochemistry of the newly formed center. For instance, the diastereoselective addition of thiols to generated cyclopropenes has been shown to produce cyclopropanes with high enantiomeric excess. wiley-vch.de The synthesis of carbocyclic nucleoside analogues has also been achieved through highly diastereoselective ketone-to-amine conversions. beilstein-journals.org

The following table summarizes some diastereoselective approaches.

Table 4: Diastereoselective Synthetic Approaches| Strategy | Key Reagents/Substrates | Key Features | Reference |

|---|---|---|---|

| Chiral Auxiliary Control | Chiral N-tert-butanesulfinyl aldimines, Lithium bromoacetylide | Good diastereoselectivity in the synthesis of terminal bromo-substituted propargylamines. | acs.org |

| Substrate Control | Enantioenriched cyclopropenes, Thiols | High retention of enantiomeric excess in the resulting cyclopropanes. | wiley-vch.de |

| Diastereoselective Conversion | Ketone, Chiral reducing agents/amines | Diastereoselective formation of amines from ketones. | beilstein-journals.org |

Scalable Non-Racemic Preparations

The development of scalable synthetic routes to non-racemic compounds is essential for their practical application, particularly in the pharmaceutical industry. nih.govresearchgate.netbeilstein-journals.orgnih.gov For this compound and its analogs, scalable non-racemic preparations are highly desirable.

A recent patent describes a scalable synthetic method for the preparation of non-racemic 1-cyclopropyl alkyl-1-amines using inexpensive starting materials like cyclopropyl methyl ketone and (S)-(-)-α-phenylethylamine. google.com This process involves the condensation to form a chiral imine, followed by reduction and debenzylation, and is reported to be well-suited for large-scale industrial processes with high optical purity. google.com

Another approach to scalable synthesis involves the use of enzymatic resolutions. For example, the enzymatic hydrolysis of an N-Boc-protected methyl ester of cyclopropylglycine using papain has been shown to afford both enantiomers of cyclopropylglycine with high enantiomeric excess. researchgate.net This method can be adapted for the preparation of related chiral amines.

Furthermore, the development of scalable routes often focuses on robust and high-yielding reactions. The Curtius degradation of a large-scale accessible carboxylic acid has been employed in the scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. nih.govresearchgate.netbeilstein-journals.orgnih.gov

The following table outlines some approaches for scalable non-racemic preparations.

Table 5: Scalable Non-Racemic Preparations| Approach | Key Steps | Advantages | Reference |

|---|---|---|---|

| Chiral Amine Resolution | Condensation with chiral amine, reduction, debenzylation | Use of inexpensive starting materials, high optical purity. | google.com |

| Enzymatic Resolution | Enzymatic hydrolysis of a racemic ester | Access to both enantiomers with high ee. | researchgate.net |

| Curtius Degradation | Conversion of a carboxylic acid to an amine | Applicable to large-scale synthesis. | nih.govresearchgate.netbeilstein-journals.orgnih.gov |

Advanced Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropyl 2 Propyn 1 Amine Derivatives

Reactivity Profile of the Propynyl (B12738560) Moiety

The terminal alkyne functionality in 1-cyclopropyl-2-propyn-1-amine derivatives is a versatile handle for a variety of chemical transformations, ranging from cycloadditions to transition metal-mediated functionalizations.

The terminal alkyne of this compound is a suitable participant in the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.orgscripps.edu This reaction involves the coupling of a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. The copper(I)-catalyzed variant of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is particularly noteworthy for its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole isomer), and mild reaction conditions. wikipedia.orgnih.gov

The general applicability of the CuAAC to terminal alkynes suggests that this compound derivatives can be readily conjugated to a wide array of molecules, including polymers, biomolecules, and fluorescent labels, that have been functionalized with an azide group. nih.gov This modular approach allows for the rapid assembly of complex molecular architectures.

Table 1: Key Features of the Huisgen 1,3-Dipolar Cycloaddition

| Feature | Description |

|---|---|

| Reaction Type | 1,3-Dipolar Cycloaddition |

| Reactants | Terminal Alkyne and Azide |

| Product | 1,2,3-Triazole |

| Catalyst (for CuAAC) | Copper(I) |

| Key Advantages | High yield, high regioselectivity, mild conditions, wide functional group tolerance |

The propynyl group is highly susceptible to a range of transition metal-catalyzed transformations, which can lead to the formation of diverse and complex molecular structures. These reactions often proceed through highly reactive organometallic intermediates.

In the presence of certain transition metals, particularly ruthenium, derivatives of this compound, such as the corresponding alcohols (1-cyclopropyl-2-propyn-1-ols), can form highly reactive allenylidene intermediates. nih.gov These species are characterized by a cumulenic structure (Ru=C=C=CR₂) and are electrophilic at the terminal carbon atom.

A key reaction pathway for these intermediates involves the nucleophilic attack on the cyclopropane (B1198618) ring, which is activated by its proximity to the allenylidene moiety. This attack leads to the stereoselective opening of the cyclopropyl (B3062369) ring and the formation of conjugated enynes. nih.gov

The formation of allenylidene intermediates from 1-cyclopropyl-2-propyn-1-ol derivatives provides a powerful method for the stereoselective synthesis of conjugated enynes. nih.gov In a ruthenium-catalyzed process, the reaction of 1-cyclopropyl-2-propyn-1-ols with nucleophiles such as anilines and water leads to the exclusive formation of tri- and tetrasubstituted conjugated enynes. The stereoselectivity of this transformation is a direct consequence of the concerted nucleophilic attack on the cyclopropane ring and the subsequent rearrangement. nih.gov

Similarly, Brønsted acids like triflic acid can catalyze the ring-opening of 1-cyclopropyl-2-propyn-1-ols with alcohols to afford conjugated enynes with high efficiency and complete regioselectivity. acs.org

Table 2: Synthesis of Conjugated Enynes from 1-Cyclopropyl-2-propyn-1-ol Derivatives

| Catalyst | Nucleophile | Product | Key Intermediate | Reference |

|---|---|---|---|---|

| Sulfur-bridged diruthenium complexes | Anilines, Water | Tri- and Tetrasubstituted Conjugated Enynes | Ruthenium-allenylidene | nih.gov |

Propargylic amines, including derivatives of this compound, can be transformed into allenes through a palladium-catalyzed hydrogen-transfer reaction. acs.orgacs.org This process involves the isomerization of the propargylamine (B41283) to the corresponding allene (B1206475) in the presence of a palladium catalyst, such as Pd₂(dba)₃·CHCl₃, and a suitable ligand, for instance, (C₆F₅)₃P. acs.org The reaction typically proceeds in good to excellent yields for a variety of propargylic amines. acs.org In this transformation, the propargylic amine can be considered as an allenyl anion equivalent. acs.org

Table 3: Palladium-Catalyzed Allene Synthesis from Propargylic Amines

| Catalyst System | Substrate Scope | Product | Yield Range | Reference |

|---|

Transition Metal-Mediated Alkyne Functionalization

Reactivity Profile of the Cyclopropyl Moiety

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which imparts unique reactivity to this moiety. researchgate.net In the context of this compound derivatives, the cyclopropyl ring can participate in a variety of ring-opening reactions, often triggered by the activation of the adjacent propynyl or amino groups.

As mentioned previously, in the presence of a ruthenium catalyst, the formation of an allenylidene intermediate from a 1-cyclopropyl-2-propyn-1-ol facilitates the nucleophilic attack on the cyclopropane ring, leading to its cleavage and the formation of a conjugated enyne. nih.gov This demonstrates a cooperative reactivity between the propynyl and cyclopropyl moieties.

Furthermore, cyclopropanes bearing electron-accepting groups are known to act as electrophiles and undergo polar, ring-opening reactions with nucleophiles. nih.govresearchgate.net The presence of the propynyl and amino groups in this compound can influence the electronic properties of the cyclopropane ring, potentially rendering it susceptible to such transformations under appropriate conditions. The unique bonding characteristics of the cyclopropane ring also make it amenable to functionalization through transition-metal-catalyzed cross-coupling reactions. nih.gov

Cyclopropylcarbinyl Rearrangement Pathways

The cyclopropylcarbinyl moiety, a key structural feature of this compound, is prone to characteristic rearrangement reactions, particularly through the formation of a cyclopropylcarbinyl cation. This high-energy intermediate is involved in complex cationic cascade reactions, which are observed both in natural enzymatic processes and in synthetic chemistry. nih.govnih.gov In nature, enzymes utilize the cyclopropylcarbinyl cation rearrangement strategy to synthesize a wide array of structurally diverse terpenes from linear precursors. nih.gov Mimicking this process with artificial organic catalysts presents a significant challenge but offers a powerful tool for chemical synthesis. nih.gov

The rearrangement is typically initiated by the formation of a carbocation adjacent to the cyclopropane ring. In the context of derivatives of this compound, this cation could be generated via protonation of the amine followed by loss of ammonia (B1221849), or more synthetically relevant, from a corresponding cyclopropylcarbinol derivative through dehydration. nih.govnih.gov Once formed, the symmetrical cyclopropylcarbinyl cation can undergo a homoallylic rearrangement, leading to ring-opened products. nih.gov

Recent research has demonstrated small molecule-catalyzed asymmetric rearrangements of cyclopropylcarbinyl cations. nih.gov For instance, using a chiral SPINOL-derived N-triflyl phosphoramide (B1221513) catalyst, prochiral cyclopropylcarbinols can be dehydrated to generate cyclopropylcarbinyl cations, which are then trapped by nucleophiles. This process leads to chiral homoallylic products with high yields and excellent enantioselectivities. nih.gov The mechanism involves multiple noncovalent interactions between the cation and the chiral catalyst, ensuring effective chirality transfer. nih.gov

The general pathway can be summarized as follows:

Cation Formation : A leaving group on the carbon bearing the cyclopropyl ring departs, often assisted by a Lewis or Brønsted acid, generating a primary cyclopropylcarbinyl cation.

Equilibration : This cation is in rapid equilibrium with cyclobutyl and homoallyl cations. The distribution of these intermediates is highly dependent on substitution patterns and reaction conditions.

Nucleophilic Trapping : A nucleophile present in the reaction medium attacks one of the cationic intermediates, leading to the final product(s). The selectivity for cyclopropane, cyclobutane, or homoallyl products can be variable.

This reactivity allows the cyclopropyl group to act as a latent homoallyl or cyclobutyl group, significantly expanding the synthetic utility of molecules like this compound.

Ring-Opening Reactions Induced by Nucleophiles and Electrophiles

The strained three-membered ring of this compound is susceptible to ring-opening reactions initiated by both nucleophilic and electrophilic attack. The presence of the amine and propargyl groups significantly influences the regioselectivity and facility of these transformations.

Electrophilic Ring-Opening: Electrophilic attack on cyclopropanes is a well-studied phenomenon. For cyclopropylamine (B47189) derivatives, protonation of the amine group creates a strong σ-withdrawing ammonium (B1175870) group. This electronic effect weakens the distal C2-C3 bond of the cyclopropane ring, making it the preferred site for electrophilic cleavage. nih.gov This contrasts with donor-acceptor cyclopropanes where the vicinal (C1-C2) bond is typically cleaved. nih.gov

In the presence of a strong acid, the protonated amine can facilitate the ring opening. For example, the electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride proceeds at the distal bond, a finding consistent with the weakening of this bond by the σ-withdrawing ammonium group and charge-charge repulsion effects in the transition state. nih.gov This can lead to the formation of a dicationic intermediate that subsequently reacts with an external electrophile or undergoes intramolecular rearrangement. nih.gov

Nucleophilic Ring-Opening: Cyclopropanes bearing electron-accepting groups are potent electrophiles that readily react with nucleophiles. nih.gov While the amine in this compound is an electron-donating group, the adjacent alkyne is electron-withdrawing. This "push-pull" electronic character can activate the cyclopropane ring towards nucleophilic attack, particularly if the amine is first converted into a better leaving group (e.g., by forming a quaternary ammonium salt or an amide).

The ring-opening of such activated cyclopropanes typically follows an SN2 mechanism. nih.gov The reaction is driven by the release of ring strain, which can contribute over 100 kJ mol−1 to the thermodynamic driving force. nih.gov A variety of strong nucleophiles, such as thiolates and azide ions, can induce this ring-opening to form 1,3-difunctionalized products. nih.gov The reaction kinetics of these processes have been extensively studied, providing a quantitative measure of the electrophilic reactivity of substituted cyclopropanes. nih.gov

| Initiator | Type of Cleavage | Key Intermediates | Typical Products |

| Electrophile (e.g., H+) | Distal (C2-C3) Bond | Dicationic species | 1,3-Difunctionalized open-chain compounds |

| Nucleophile (e.g., RS-, N3-) | Vicinal (C1-C2) Bond | SN2 transition state | Methylene-extended Michael adducts |

Cycloaddition Reactions Involving Cyclopropyl-Substituted Systems

The unique electronic properties and inherent ring strain of the cyclopropyl group allow it to participate in various cycloaddition reactions. In derivatives like this compound, the amine functionality can act as an activating handle, enabling novel transformations.

A notable example is the formal [3+2] cycloaddition of N-aryl cyclopropylamines with electron-poor olefins. chemrxiv.org This reaction can be initiated photochemically, often without the need for an external photocatalyst or additives. chemrxiv.org The process is believed to proceed through a photoinduced single electron transfer (SET) from the electron-rich N-aryl amine to the olefin. chemrxiv.org This generates a radical cation intermediate on the cyclopropylamine moiety.

The key mechanistic steps are:

Photoinduced Single Electron Transfer (SET) : Upon irradiation, an electron is transferred from the N-aryl cyclopropylamine to the α,β-unsaturated carbonyl compound.

Ring Opening : The resulting nitrogen-centered radical cation initiates the β-scission of the strained three-membered ring, forming a distonic radical cation.

Radical Addition : The newly formed carbon-centered radical adds to the electron-poor olefin.

Ring Closure : The resulting radical intermediate undergoes cyclization, followed by back electron transfer and protonation to yield the final N-arylaminocyclopentane product. chemrxiv.org

The efficiency of this cycloaddition is influenced by the electronic properties of the N-aryl group; electron-donating substituents on the aryl ring generally improve the reaction yield by facilitating the initial SET process. chemrxiv.org This methodology provides a powerful route for synthesizing substituted cyclopentane (B165970) rings, which are common motifs in bioactive molecules.

| Reaction Type | Reactants | Key Intermediate | Product |

| Photochemical [3+2] Cycloaddition | N-Aryl Cyclopropylamine + α,β-Unsaturated Carbonyl | Radical Cation | N-Arylaminocyclopentane |

Reactivity of the Amine Functionality

Nucleophilic Reactivity in C-X Bond Formation

The primary amine group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to readily participate in reactions that form new carbon-heteroatom (C-X) bonds, most commonly carbon-nitrogen (C-N) bonds.

A fundamental reaction showcasing this reactivity is the alkylation of the amine with alkyl halides. However, this direct approach is often difficult to control and can lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com

A more controlled and widely used method that leverages the amine's nucleophilicity is reductive amination, where the amine first attacks a carbonyl carbon to form an imine intermediate, which is subsequently reduced. masterorganicchemistry.com This two-step, one-pot process is a cornerstone of amine synthesis. The initial nucleophilic attack of the amine on the carbonyl group is a reversible process that forms a hemiaminal, which then dehydrates to the imine. This showcases the amine's ability to form C-N bonds through nucleophilic addition to a π-system.

Furthermore, the amine can act as a nucleophile in ring-opening reactions of epoxides and aziridines, and in conjugate addition reactions to α,β-unsaturated systems, although the latter is less common for primary amines compared to secondary amines. In specialized catalytic systems, the amine can be directed to add to other unsaturated systems, enabling the synthesis of complex nitrogen-containing heterocycles.

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a highly efficient and common method for forming C-N bonds and synthesizing more substituted amines. masterorganicchemistry.comwikipedia.org The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. wikipedia.org For this compound, this strategy can be used to introduce a wide variety of substituents onto the nitrogen atom.

The reaction proceeds via a two-step mechanism:

Imine Formation : The nucleophilic amine adds to the carbonyl carbon to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine (or a protonated iminium ion under acidic conditions). masterorganicchemistry.comwikipedia.org

Reduction : A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine. masterorganicchemistry.com

A key advantage of reductive amination is its high selectivity, which avoids the problem of multiple alkylations often encountered with direct alkylation using alkyl halides. masterorganicchemistry.com

Several reducing agents are commonly employed, chosen for their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound.

| Reducing Agent | Characteristics |

| Sodium cyanoborohydride (NaBH3CN) | A classic reagent, highly selective for imines over ketones or aldehydes. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | A milder and less toxic alternative to NaBH3CN, also highly selective. masterorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH4) | Can be used, but requires careful pH control as it can also reduce the starting aldehyde/ketone. masterorganicchemistry.comresearchgate.net |

| Catalytic Hydrogenation (H2/Catalyst) | A "green" alternative using catalysts like Palladium or Nickel. wikipedia.org |

This strategy has been successfully applied in reactions involving cyclopropyl amines and cyclopropyl aldehydes, indicating its compatibility with the strained ring system. researchgate.net It represents a robust method for elaborating the structure of this compound to generate a diverse library of secondary amines.

Integrated Reactivity: Synergistic Effects of Conjugated Functional Groups

The chemical behavior of this compound is not merely the sum of the reactivities of its individual functional groups (cyclopropane, amine, alkyne). Instead, the close proximity of these groups leads to synergistic effects and integrated reactivity, enabling transformations that would not be possible otherwise. The amine and cyclopropyl groups form a cyclopropylcarbinyl amine system, while the amine and alkyne form a propargylamine moiety.

The primary amine can exert electronic control over the reactivity of the adjacent cyclopropane ring. As discussed, protonation of the amine creates an ammonium ion that activates the distal bond of the cyclopropane ring toward electrophilic cleavage. nih.gov Conversely, the amine's lone pair can participate in photochemical processes that trigger the ring's β-scission, facilitating [3+2] cycloadditions. chemrxiv.org This demonstrates a synergistic relationship where the amine acts as an electronic handle to modulate the cyclopropane's reactivity.

Simultaneously, the propargylamine unit is a valuable synthon in its own right. The alkyne can participate in a variety of metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), cycloadditions (e.g., click chemistry), and hydration or hydroamination reactions. The amine functionality can influence these reactions through chelation to a metal catalyst, potentially directing the stereochemical or regiochemical outcome.

This integrated reactivity allows for cascade reactions. For example, a reaction initiated at the alkyne, such as complexation with a transition metal, could induce a rearrangement or ring-opening of the nearby cyclopropyl group. Alternatively, a cyclopropylcarbinyl rearrangement could be terminated by intramolecular trapping by the alkyne's π-system. This interplay allows for the rapid construction of molecular complexity from a relatively simple starting material, making this compound a versatile building block in organic synthesis.

Mechanistic Elucidaion of Key Transformations

The unique structural combination of a strained cyclopropyl ring, a reactive amine, and a versatile alkyne moiety makes this compound and its derivatives compelling subjects for mechanistic investigation. The elucidation of their reaction pathways involves a synergistic approach, combining spectroscopic observation of transient species, computational modeling of potential energy surfaces, and detailed analysis of kinetic and thermodynamic parameters.

Spectroscopic Probing of Reaction Intermediates and Pathways

Direct observation of reaction intermediates is crucial for validating proposed mechanisms. For derivatives of this compound, spectroscopic techniques are pivotal in tracking the consumption of reactants and the emergence of transient species.

Infrared (IR) Spectroscopy is a fundamental tool for monitoring the progress of reactions involving the alkyne group. The characteristic C≡C stretching frequency (approx. 2100-2260 cm⁻¹) and the terminal ≡C-H stretch (approx. 3300 cm⁻¹) are distinct signals. masterorganicchemistry.com The disappearance of these bands during a reaction, such as a cycloaddition or hydration, provides real-time kinetic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly in-situ or low-temperature NMR, can provide structural details of intermediates that are stable enough to be observed. For instance, in acid-catalyzed transformations, it might be possible to characterize protonated species or stabilized carbocations.

However, many key intermediates in the reactions of these derivatives, such as radicals or vinyl cations adjacent to the cyclopropyl group, are extremely short-lived. In these cases, their existence is often inferred through product analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and NMR. Cyclopropyl alkynes serve as exceptionally sensitive mechanistic probes for distinguishing between vinyl radical and ionic intermediates. nih.govacs.org The pathway taken by the reaction is revealed by the distinct patterns of cyclopropane ring-opening:

Radical Intermediates: When a radical is generated on the vinyl carbon adjacent to the cyclopropyl ring, the ring opens in a predictable manner, often leading to products with specific stereochemistry.

Cationic Intermediates: The formation of a vinyl cation adjacent to the ring leads to a different set of ring-opened products. The substitution pattern on the cyclopropane ring dictates the regioselectivity of the cleavage. For example, in derivatives with a methoxy (B1213986) substituent on the cyclopropyl ring, cationic conditions favor ring opening toward the electron-donating methoxy group, whereas radical conditions favor opening toward a stabilizing phenyl group. nih.govacs.org

The final product distribution, as determined by spectroscopic analysis, thus provides a footprint of the transient, unobservable intermediates that governed the reaction course.

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the complex potential energy surfaces of reactions involving strained ring systems. nih.gov For derivatives of this compound, DFT calculations provide critical insights where experimental observation is challenging. researchgate.netscilit.com

DFT studies can be employed to:

Determine Transition State Geometries: Calculations can model the three-dimensional structure of transition states, revealing the atomic interactions that govern selectivity.

Calculate Activation Energies: By comparing the calculated energy barriers (ΔG‡) for different proposed pathways, chemists can predict the most likely reaction mechanism. For example, in a potential cycloisomerization reaction, DFT could distinguish between a concerted pericyclic pathway and a stepwise pathway involving a biradical intermediate.

Evaluate Intermediate Stability: The relative energies of potential intermediates, such as vinyl cations, vinyl radicals, or metal-carbene complexes, can be calculated to determine their viability. nih.gov

Below is an illustrative table showing the type of data that a DFT study might generate for a hypothetical acid-catalyzed ring-opening of a substituted this compound derivative, comparing a pathway involving a vinyl cation intermediate with one involving a concerted attack by a nucleophile.

| Parameter | Pathway A: Stepwise (Vinyl Cation) | Pathway B: Concerted |

|---|---|---|

| Rate-Determining Step | Formation of Vinyl Cation | Nucleophilic Attack/Ring-Opening |

| Calculated Activation Energy (ΔG‡, kcal/mol) | 18.5 | 25.2 |

| Reaction Enthalpy (ΔH, kcal/mol) | -22.7 | -22.7 |

| Key Intermediate | α-Cyclopropylvinyl Cation | None (Concerted Transition State) |

This table is for illustrative purposes and does not represent real experimental data. The hypothetical data suggests that Pathway A is kinetically favored due to its lower activation energy barrier.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound derivatives is fundamentally governed by thermodynamic and kinetic principles.

Kinetics: While a reaction may be thermodynamically favorable, its rate is determined by the activation energy (Ea or ΔG‡). The unique electronic nature of the cyclopropyl group, which has aspects of both σ and π character, allows it to stabilize adjacent positive charges or radicals, thereby lowering the activation energy for their formation. This stabilization is crucial for the viability of pathways involving such intermediates.

Kinetic studies can experimentally determine reaction rates and provide evidence for proposed mechanisms. For example, the rate constants for the ring-opening of α-cyclopropylvinyl cations, which are key potential intermediates in reactions of cyclopropyl alkynes, have been estimated to be extraordinarily high, in the range of 10¹⁰–10¹² s⁻¹. nih.govacs.org This indicates that if such a cationic intermediate is formed, its subsequent rearrangement is nearly instantaneous.

An illustrative data table for a hypothetical reaction could present the following kinetic parameters:

| Reaction Condition | Observed Rate Constant (k, s⁻¹) | Proposed Intermediate |

|---|---|---|

| Acidic (H₂SO₄) | k₁ = 2.5 x 10⁻³ | Vinyl Cation |

| Radical Initiator (AIBN) | k₂ = 1.1 x 10⁻⁴ | Vinyl Radical |

| Photocatalytic (Ir catalyst) | k₃ = 8.9 x 10⁻³ | Amine Radical Cation |

This table is for illustrative purposes and does not represent real experimental data. Such data would allow for a quantitative comparison of reaction pathways under different mechanistic conditions.

Strategic Applications of 1 Cyclopropyl 2 Propyn 1 Amine As a Versatile Building Block in Complex Organic Synthesis

Construction of Diverse Organic Molecular Scaffolds

The unique structural combination of a reactive propargyl group, a primary amine, and a strained cyclopropyl (B3062369) ring suggests that 1-cyclopropyl-2-propyn-1-amine could serve as a valuable precursor for a variety of complex organic structures. However, specific applications in the synthesis of diverse molecular scaffolds are not extensively documented in the current body of scientific literature.

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals and biologically active compounds. Propargylamines are well-established precursors for the synthesis of a wide array of these heterocycles. In theory, this compound could participate in various cyclization reactions, leveraging both the amine and the alkyne functionalities. Potential, though not explicitly documented, synthetic routes could include:

Gold- or other metal-catalyzed intramolecular hydroamination/cyclization: This could lead to the formation of substituted pyrroles or other five-membered heterocycles.

Aza-Diels-Alder reactions: The imine formed from this compound could act as a dienophile or, after tautomerization, as part of a diene system to construct six-membered nitrogen heterocycles.

Paal-Knorr type syntheses: Reaction with 1,4-dicarbonyl compounds could theoretically yield cyclopropyl-substituted pyrroles.

Despite these possibilities, a thorough search of scientific databases does not yield specific examples or detailed research findings for the use of this compound in the synthesis of nitrogen-containing heterocycles.

Assembly of Spirocyclic Frameworks

Spirocycles, molecules with two rings sharing a single atom, are of growing interest in medicinal chemistry due to their three-dimensional structures. The cyclopropyl group of this compound could potentially be involved in the formation of spirocyclic systems. For instance, intramolecular cyclization strategies involving the activation of the cyclopropyl ring or reactions that form a new ring at the alpha-carbon bearing the cyclopropyl group could lead to spirocyclic architectures. However, there is a notable lack of published research specifically demonstrating the application of this compound in the assembly of spirocyclic frameworks.

Incorporation into Complex Polycyclic Architectures

The synthesis of complex polycyclic architectures often relies on strategic bond-forming reactions that can build molecular complexity rapidly. The combination of functionalities in this compound makes it an interesting candidate for such transformations. Intramolecular cycloadditions, for example, could be envisioned where the alkyne participates as one component and another part of a larger molecule, tethered to the amine, acts as the other. Nevertheless, specific examples of this compound being incorporated into complex polycyclic architectures are not readily found in the reviewed literature.

Development of Advanced Synthetic Methodologies

The development of novel synthetic methods that are efficient and atom-economical is a central goal of modern organic chemistry. Cascade reactions and multi-component reactions are prime examples of such strategies.

Cascade and Tandem Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. This approach is highly efficient for building complex molecules. Propargylamines are known to participate in a variety of cascade sequences.

A hypothetical cascade involving this compound could be initiated by the reaction of the amine or the alkyne, leading to a series of subsequent bond-forming events. For example, an initial Michael addition of the amine to an activated alkene could be followed by an intramolecular attack of the alkyne onto an electrophilic site.

It is important to note that the success of such reactions can be highly substrate-dependent. In a study on the gold(I)-catalyzed cascade annulation of propargyl amines with aldehydes to form pyrazines, it was found that 3-substituted propargyl amines, a class to which this compound belongs, were not successful in yielding the desired heterocyclic products. This suggests that the steric or electronic properties of the cyclopropyl group might pose challenges in certain catalytic cycles.

A search for detailed research findings on cascade reactions specifically initiated by this compound did not yield any concrete examples.

Design of Multi-Component Reaction Systems

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. Primary amines and alkynes are common components in various MCRs.

Theoretically, this compound could be a valuable component in MCRs such as:

A³ coupling (alkyne-aldehyde-amine): This reaction would couple this compound with an aldehyde and another alkyne to form a propargylamine (B41283) derivative.

Ugi and Passerini reactions: While these typically involve isocyanides, modifications of these reactions could potentially incorporate the amine functionality of this compound.

Despite the potential for its use in such efficient and diversity-oriented synthetic strategies, the scientific literature lacks specific examples and detailed research findings on the application of this compound in the design of multi-component reaction systems.

Utilization in the Synthesis of Functionally Complex Intermediates

The application of propargylamines in the synthesis of complex molecules is well-documented, and by extension, this compound is poised to be a valuable tool in this context. The ability to introduce a cyclopropyl group, a common motif in bioactive molecules, early in a synthetic sequence is a significant advantage.

Precursors to Stereochemically Defined Products

The chiral nature of this compound, when resolved into its enantiomers, makes it an excellent starting material for the synthesis of stereochemically defined products. The stereocenter at the carbon bearing the amine and cyclopropyl groups can direct the stereochemical outcome of subsequent reactions.

For instance, the amine functionality can be used to introduce a chiral auxiliary, which can then control the diastereoselectivity of reactions at the propargylic position or other parts of the molecule. The inherent chirality of the starting material can also be transferred to new stereocenters created during the synthetic sequence. This is particularly relevant in the synthesis of natural products and pharmaceutical agents, where specific stereoisomers are often required for biological activity.

While specific research on this compound as a chiral precursor is limited, the broader field of asymmetric synthesis provides a strong basis for its potential utility. The principles of substrate-controlled and auxiliary-controlled stereoselection are directly applicable.

| Reaction Type | Potential Stereochemical Control | Resulting Intermediate |

| Asymmetric addition to the alkyne | Substrate or reagent control | Chiral vinyl or allenyl derivatives |

| Diastereoselective cyclization | Amine-directed or auxiliary-controlled | Stereodefined heterocyclic scaffolds |

| Chiral auxiliary-mediated alkylation | High diastereoselectivity | Precursors with multiple stereocenters |

Role in the Elaboration of Challenging Molecular Architectures

The construction of complex molecular architectures often relies on the use of building blocks that can participate in cascade or multicomponent reactions, enabling the rapid assembly of intricate frameworks. The dual functionality of the alkyne and amine groups in this compound makes it an ideal candidate for such strategies.

The propargylamine unit can undergo a variety of cyclization reactions to form heterocyclic systems, which are prevalent in natural products and medicinal chemistry. The cyclopropyl group can act as a rigid scaffold, influencing the conformation of the resulting cyclic structures and providing a foundation for further functionalization.

For example, intramolecular reactions between the alkyne and a tethered functional group introduced via the amine can lead to the formation of fused or bridged ring systems. The cyclopropyl ring can also participate in ring-opening or rearrangement reactions under specific conditions, providing access to even more diverse and complex molecular skeletons.

| Synthetic Strategy | Target Molecular Architecture | Key Transformation |

| Intramolecular Cycloaddition | Fused or Bridged Heterocycles | [4+2] or [3+2] cycloaddition |

| Pauson-Khand Reaction | Bicyclic Enones | Cobalt-mediated cyclization |

| Enyne Metathesis | Macrocycles and Polycyclic Systems | Ruthenium-catalyzed rearrangement |

Future Research Perspectives and Emerging Directions

Discovery of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the propargylamine (B41283) unit is a cornerstone of its synthetic utility. Future research will likely focus on discovering and developing novel catalytic systems to control and enhance the reactivity and selectivity of 1-Cyclopropyl-2-propyn-1-amine in various transformations. While ruthenium catalysts have been explored for reactions of similar structures like 1-cyclopropyl-2-propyn-1-ols, the exploration of a broader range of metal-based and organocatalytic systems is a key future direction.

Emerging catalytic systems for propargylamines, which could be adapted for this compound, include:

Heterogeneous Catalysts: The development of solid-supported catalysts, such as copper functionalized metal-organic frameworks (MOFs) like MIL-101(Cr) or copper nanoparticles on supports like magnetite and titania, offers significant advantages. These systems provide high catalytic activity, often under solvent-free conditions, with the crucial benefit of easy catalyst recovery and reusability, which is vital for sustainable processes.

Metal-Free Catalysis: To circumvent the cost and potential toxicity of metal catalysts, future efforts will likely explore metal-free reaction pathways. Strategies such as doubly decarboxylative coupling reactions, which can proceed without metal catalysts, represent a significant advancement in sustainable chemistry for constructing propargylamine derivatives.

Cooperative Catalysis: Systems employing the cooperative action of multiple catalysts, for instance, a combination of a Lewis acid like B(C₆F₅)₃ and an organocopper complex, can enable challenging transformations such as the direct conversion of α-C–H bonds of N-alkylamines into C–alkynyl bonds. Applying such systems to this compound could unlock novel reaction pathways.

The table below summarizes potential catalytic systems for future exploration with this compound, based on advancements with related propargylamines.

| Catalyst Type | Specific Example | Potential Advantages for this compound |

| Heterogeneous | Copper-functionalized MIL-101(Cr) | High activity, reusability, solvent-free conditions. |

| Heterogeneous | Copper on Magnetite (Cu/Fe₃O₄) | Easy magnetic separation, high atom efficiency. |

| Homogeneous | Copper(I)-doped Zeolite (CuI-USY) | High efficiency for KA² coupling, reusable. |

| Cooperative | B(C₆F₅)₃ / Organocopper Complex | Enables direct C-H activation without an external oxidant. |

| Metal-Free | Organocatalysts (e.g., Chiral H-bonding catalysts) | Avoids metal contamination, enables enantioselective transformations. |

Development of Sustainable and Atom-Economical Synthetic Protocols

In line with the principles of green chemistry, a major future direction is the development of sustainable and atom-economical synthetic methods involving this compound. Atom economy is a critical metric for assessing the efficiency of a chemical reaction in converting reactants to the desired product.

Key areas of development include:

Multicomponent Reactions (MCRs): A³ coupling (aldehyde, alkyne, amine) and KA² coupling (ketone, alkyne, amine) are powerful, atom-economical methods for synthesizing propargylamines. Future research will focus on adapting these reactions for this compound, potentially using the amine itself as a component or as a scaffold for further MCRs. These reactions are highly efficient, often minimizing waste by incorporating most or all reactant atoms into the final product.

Solvent-Free Synthesis: Conducting reactions in the absence of solvents minimizes environmental impact and simplifies product purification. Many catalytic systems for propargylamine synthesis have shown high efficacy under solvent-free conditions, a strategy that should be a priority in future work with this compound.

Photochemical Methods: Photocatalysis offers a green alternative to traditional thermal methods. For instance, redox-neutral [3 + 2] photocycloadditions involving cyclopropylamines and olefins have been developed as a fully atom-economical route to access cyclopentylamines. Exploring the photochemical reactivity of this compound could lead to novel, sustainable synthetic pathways.

The following table highlights green chemistry metrics for different synthetic approaches that could be applied to this compound.

| Synthetic Protocol | Key Feature | Green Chemistry Advantage |

| A³/KA² Coupling | Multicomponent Reaction | High atom economy, reduced step count. |

| Decarboxylative Coupling | Use of Carboxylic Acids | Utilizes readily available starting materials, can be metal-free. |

| Photocycloaddition | Light-induced reaction | Fully atom-economical, uses simple feedstocks. |

| Solvent-Free Catalysis | No reaction medium | Reduced waste, simplified purification, lower environmental impact. |

Computational Design and Prediction of Unexplored Reactivity Patterns

Computational chemistry is an increasingly powerful tool for predicting reaction outcomes, elucidating mechanisms, and designing novel synthetic strategies. For a molecule with the structural complexity of this compound, computational studies are essential for unlocking its full synthetic potential.

Future research will leverage computational methods in several ways:

Mechanism Elucidation: Density Functional Theory (DFT) can be used to investigate the mechanisms of known and potential reactions. For example, DFT studies have been applied to understand the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, providing insights that could be relevant to the reactivity of the cyclopropyl group in the target amine.

Reactivity Prediction: Computational analysis can predict the most likely sites of reactivity on the molecule under different conditions, guiding experimental design. This includes predicting the outcome of cycloadditions, transition metal-catalyzed cross-coupling reactions, or ring-opening reactions of the cyclopropyl moiety.

Catalyst Design: Computational modeling can aid in the design of new catalysts with enhanced activity and selectivity for reactions involving this compound. By simulating the interaction between the substrate and the catalyst, researchers can optimize the catalyst structure for a desired transformation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a significant technological advancement in chemical manufacturing. These technologies offer improved safety, efficiency, and scalability.

Future directions for this compound in this area include:

Continuous Flow Synthesis: The synthesis of propargylamines and cyclopropylamines has been successfully demonstrated using continuous flow processes. These methods allow for precise control over reaction parameters such as temperature and residence time, often leading to higher yields and purity compared to batch methods. Implementing a flow synthesis for this compound would be a key step towards its efficient production.

Automated Synthesis Libraries: Automated platforms can be used to rapidly synthesize a library of derivatives from a common intermediate. By integrating the synthesis of this compound into an automated workflow, researchers could efficiently explore its chemical space by reacting it with a diverse range of substrates, accelerating the discovery of new bioactive compounds.

Enzymatic Flow Biocatalysis: The use of enzymes, such as transaminases, in continuous flow systems is a growing area for the synthesis of chiral amines. Developing a biocatalytic route to chiral this compound and integrating it into a flow process would provide an efficient and highly selective method for producing enantiomerically pure forms of this valuable building block.

The integration of these advanced platforms promises to streamline the synthesis and derivatization of this compound, making it more accessible for applications in drug discovery and materials science.

Q & A

Q. What statistical approaches ensure robust analysis of dose-response data in pharmacological studies?

- Methodology : Non-linear regression (GraphPad Prism) fits sigmoidal curves to calculate EC₅₀/IC₅₀. ANOVA with post-hoc tests (Tukey’s) compares multiple groups. Report confidence intervals and p-values to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.